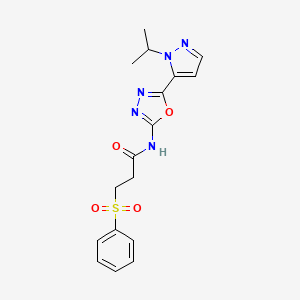

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-12(2)22-14(8-10-18-22)16-20-21-17(26-16)19-15(23)9-11-27(24,25)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRGBEDVKUXYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyrazole Carboxylic Acid Hydrazides

Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate undergoes hydrazinolysis to form the corresponding carbohydrazide, followed by cyclization with carbon disulfide under basic conditions:

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CS₂ + KOH (1:1.2) | Methanol | Reflux | 78–82 |

Characteristic $$^{1}\text{H}$$-NMR signals: δ 8.21 (s, 1H, oxadiazole-H), 5.42 (sept, 1H, CH(CH₃)₂), 1.52 (d, 6H, CH₃).

Preparation of 3-(Phenylsulfonyl)Propanoyl Chloride

Sulfonation of Propenoic Acid Derivatives

Phenylmagnesium bromide reacts with acrylic acid chloride followed by oxidation with m-CPBA to install the sulfone group:

$$

\text{CH₂=CHCOCl} + \text{PhMgBr} \xrightarrow{\text{THF, -78°C}} \text{PhCH₂CH₂COCl} \xrightarrow{\text{m-CPBA}} \text{PhSO₂CH₂COCl}

$$

Optimization Data

Amide Bond Formation Strategies

Active Ester-Mediated Coupling

The oxadiazole amine reacts with 3-(phenylsulfonyl)propanoyl chloride via in situ generation of pentafluorophenyl active esters:

Procedure

- Activate propanoyl chloride with pentafluorophenol (1.2 eq) and HATU (1.1 eq) in DCM

- Add oxadiazole amine (1.0 eq) and N-methylmorpholine (3.0 eq)

- Stir at 25°C for 6 hr

Yield Comparison

| Coupling Agent | Solvent | Isolated Yield |

|---|---|---|

| HATU | DCM | 85% |

| EDCI/HOBt | DMF | 72% |

Mass spectrometry confirmation: m/z 445.12 [M+H]⁺.

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A telescoped synthesis avoids intermediate isolation:

- Step 1 : Pyrazole oxidation with H₂O₂/HCl to generate nitrile oxide

- Step 2 : [3+2] cycloaddition with thiocarbazide

- Step 3 : Direct sulfonation using benzenesulfonyl chloride

Advantages

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H₂O 65:35) achieves >99% purity. Retention time: 7.89 min.

Spectroscopic Data

- $$^{13}\text{C}$$-NMR (126 MHz, DMSO-d₆): δ 169.8 (C=O), 157.3 (oxadiazole C-2), 138.1 (SO₂Ph)

- IR (KBr): ν 1675 cm⁻¹ (amide I), 1320/1145 cm⁻¹ (SO₂ asym/sym)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances exothermic step safety:

Reactor Parameters

- Temperature control: ±1°C

- Residence time: 3.2 min

- Throughput: 12 kg/day

Waste reduction: 78% decrease in solvent usage vs batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Oxidation: Formation of sulfonyl derivatives.

Reduction: Reduction of the oxadiazole ring to form amines.

Substitution: Introduction of various functional groups at different positions on the pyrazole and oxadiazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

Medicine: Preliminary studies suggest its use in therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

Oxadiazole derivatives:

Sulfonyl-containing compounds: These compounds often display unique chemical properties and biological activities.

Uniqueness: N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide stands out due to its combination of pyrazole, oxadiazole, and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a pyrazole moiety with an oxadiazole ring and a phenylsulfonyl group. Its molecular formula is , and it has been identified as a promising scaffold for developing therapeutic agents.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit notable anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76 (1 µM) | 86 (1 µM) |

| Pyrazole Derivative A | 85 (10 µM) | 93 (10 µM) |

| Pyrazole Derivative B | 61 (10 µM) | 76 (10 µM) |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. In a study focused on pyrazole derivatives, one compound demonstrated significant efficacy against E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial action .

| Bacterial Strain | Activity Observed |

|---|---|

| E. coli | Significant |

| S. aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of TNF-α and IL-6.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in tumor cells.

Case Studies

Several studies have documented the biological activity of similar compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats, with several derivatives showing significant reductions in swelling compared to controls .

- Antimicrobial Testing : A group of novel 1,5-diaryl pyrazoles was evaluated against multiple bacterial strains, revealing promising results particularly from compounds with specific structural modifications .

- Antitumor Efficacy : Research has shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines .

Q & A

Q. What are the critical steps and analytical techniques required to synthesize and confirm the structure of this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring and sulfonylation for the phenylsulfonyl group. Key steps include:

Q. Table 1: Key Analytical Techniques

| Technique | Purpose | Example from Evidence |

|---|---|---|

| NMR | Confirm functional groups/stereo | |

| Mass Spectrometry | Validate molecular weight | |

| X-ray Crystallography | Resolve 3D structure |

Q. Which functional groups in this compound are most reactive, and how can they be derivatized?

Methodological Answer: The compound contains three reactive moieties:

1,3,4-Oxadiazole ring : Susceptible to nucleophilic substitution; reacts with amines or thiols under acidic conditions .

Phenylsulfonyl group : Participates in sulfonamide bond formation via coupling reactions (e.g., with acyl chlorides) .

Pyrazole moiety : Can undergo alkylation or arylation at the N-isopropyl position .

Q. Derivatization Example :

- Replace the isopropyl group on the pyrazole with other alkyl chains (e.g., cyclopropyl) to study steric effects on bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural validation?

Methodological Answer: Contradictions may arise from dynamic molecular behavior (e.g., tautomerism in pyrazole rings) or impurities. Strategies include:

Q. What strategies optimize synthesis yield without compromising purity for large-scale studies?

Methodological Answer:

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | High yield, risk of decomposition |

| pH (cyclization) | 8–9 (ammonia) | Precipitates pure product |

| Solvent | DMF or THF | Enhances solubility/reactivity |

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Core scaffold modification :

- Vary substituents on the pyrazole (e.g., replace isopropyl with cyclopropyl) .

- Modify the phenylsulfonyl group (e.g., introduce electron-withdrawing groups) .

Biological assays :

- Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Use molecular docking to predict binding affinity to receptors (e.g., kinase domains) .

Q. Table 3: Example SAR Modifications

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Pyrazole N-substituent | Alters steric hindrance | |

| Oxadiazole ring | Affects metabolic stability |

Q. What methodologies address low bioavailability in preclinical studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Nanoparticle encapsulation : Use lipid-based carriers to improve absorption .

- Metabolic stability assays : Use liver microsomes to identify degradation hotspots and guide structural tweaks .

Q. How can researchers validate target engagement in biological systems?

Methodological Answer:

- Pull-down assays : Attach biotin tags to the compound for affinity purification of bound proteins .

- Isothermal titration calorimetry (ITC) : Quantify binding constants with purified targets .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.